6-Hydroxy-1-benzothiophene-3-carbaldehyde
Description
Properties
Molecular Formula |
C9H6O2S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
6-hydroxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6O2S/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-5,11H |
InChI Key |
ILJDHSOPHPQWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-benzothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form intermediates, which then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of 6-Hydroxy-1-benzothiophene-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-benzothiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Hydroxy-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6-Hydroxy-1-benzothiophene-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Electronic Properties
Comparison Compounds :
5-Hydroxy-1-benzothiophene-3-carbaldehyde (Hydroxyl group at 5-position)
6-Methoxy-1-benzothiophene-3-carbaldehyde (Methoxy substituent instead of hydroxyl)
Table 1: Structural and Electronic Comparison
| Property | 6-Hydroxy-1-benzothiophene-3-carbaldehyde | 1-Benzothiophene-3-carbaldehyde | 5-Hydroxy-1-benzothiophene-3-carbaldehyde | 6-Methoxy-1-benzothiophene-3-carbaldehyde |
|---|---|---|---|---|
| Molecular Weight | 178.21 g/mol | 162.20 g/mol | 178.21 g/mol | 192.24 g/mol |
| Polarity | High (due to -OH and -CHO) | Moderate (only -CHO) | High (meta-substituted -OH) | Moderate (-OCH₃ is less polar than -OH) |
| Solubility | Soluble in polar solvents (e.g., DMSO) | Low in water, soluble in acetone | Similar to 6-hydroxy isomer | Soluble in chloroform, less in water |
| Electronic Effects | Strong electron donation (-OH) and withdrawal (-CHO) | Only electron withdrawal (-CHO) | Competing resonance effects (-OH at 5-position) | Electron donation (-OCH₃) weakens aldehyde reactivity |
Key Findings :
- The 6-hydroxy derivative exhibits enhanced solubility in polar solvents compared to the parent compound due to hydrogen bonding from the hydroxyl group .
- Substitution at the 6-position (vs. 5-position) leads to distinct electronic effects: the 6-hydroxy group stabilizes the aldehyde via intramolecular hydrogen bonding, whereas the 5-hydroxy isomer shows reduced stabilization due to geometric constraints .
Table 2: Reactivity in Common Reactions
| Reaction Type | 6-Hydroxy-1-benzothiophene-3-carbaldehyde | 1-Benzothiophene-3-carbaldehyde | 6-Methoxy Analog |
|---|---|---|---|
| Nucleophilic Addition | High (activated aldehyde) | Moderate | Low (deactivated by -OCH₃) |
| Oxidation | Forms carboxylic acid (slow) | Forms carboxylic acid (fast) | Resistant to oxidation |
| Metal Coordination | Strong chelator (e.g., with Cu²⁺) | Weak coordination | Moderate (depends on solvent) |
Research Insights :
- The hydroxyl group in the 6-position enhances electrophilicity at the aldehyde, enabling efficient nucleophilic additions (e.g., Grignard reactions) compared to the methoxy analog .
- In coordination chemistry, the 6-hydroxy derivative forms stable complexes with transition metals, a property exploited in catalysis and sensor design .
Biological Activity
6-Hydroxy-1-benzothiophene-3-carbaldehyde is a heterocyclic compound belonging to the benzothiophene family. It features a unique structure characterized by a hydroxyl group at the 6-position and an aldehyde group at the 3-position, which contributes to its potential biological activity. This compound has garnered interest due to its diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular structure of 6-Hydroxy-1-benzothiophene-3-carbaldehyde can be represented as follows:
This compound exhibits both hydroxyl (-OH) and aldehyde (-CHO) functionalities, enhancing its reactivity and biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that benzothiophene derivatives, including 6-hydroxy-1-benzothiophene-3-carbaldehyde, possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. In particular, they have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
| Compound | Target Organism | Activity |
|---|---|---|
| 6-Hydroxy-1-benzothiophene-3-carbaldehyde | Staphylococcus aureus | Inhibition |
| 6-Hydroxy-1-benzothiophene-3-carbaldehyde | Escherichia coli | Inhibition |
| 6-Hydroxy-1-benzothiophene-3-carbaldehyde | Candida albicans | Antifungal |
Anticancer Activity
The anticancer potential of 6-hydroxy-1-benzothiophene-3-carbaldehyde has been explored in various studies. Preliminary investigations suggest that this compound may interact with specific cancer cell lines, exhibiting cytotoxic effects. For example, it has been reported to induce apoptosis in melanoma (SKMEL-19) and colon cancer (HCT-116) cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SKMEL-19 | 2.8 | Induction of apoptosis |
| HCT-116 | 4.8 | Cell cycle arrest |
The biological activity of 6-hydroxy-1-benzothiophene-3-carbaldehyde is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell survival pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 6-hydroxy-1-benzothiophene-3-carbaldehyde:
- Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays revealed that the compound displayed significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
